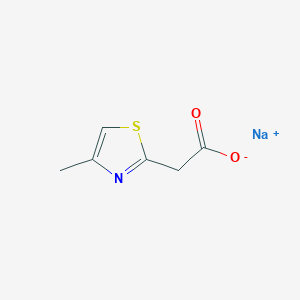![molecular formula C8H7Cl3N2 B7817997 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride](/img/structure/B7817997.png)
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-chloromethylimidazo[1,2-a]pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反应分析
Types of Reactions
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of base.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, which can have various functional groups depending on the nucleophile or coupling partner used .
科学研究应用
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
作用机制
The mechanism of action of 6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
相似化合物的比较
Similar Compounds
2-chloro-1-methylpyridinium iodide: Used in organic synthesis for activating hydroxy groups.
2-(chloromethyl)pyridine: Utilized in the synthesis of contrast agents for magnetic resonance imaging.
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Uniqueness
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOCMFLFPPMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=C1Cl)C=C(N2)CCl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid](/img/structure/B7817914.png)
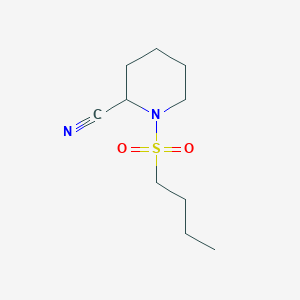
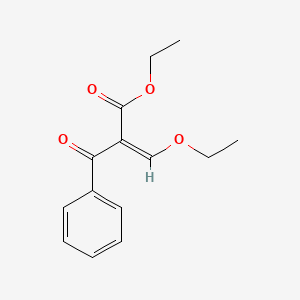
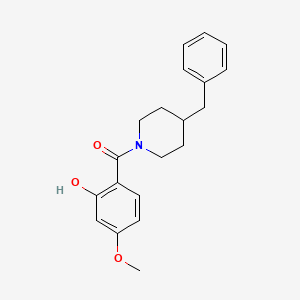

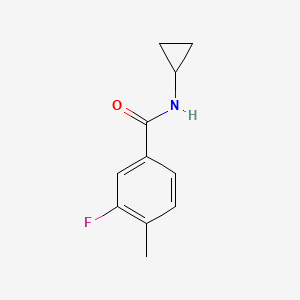
![N-(3-cyanophenyl)-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B7817968.png)

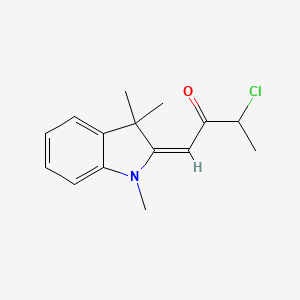
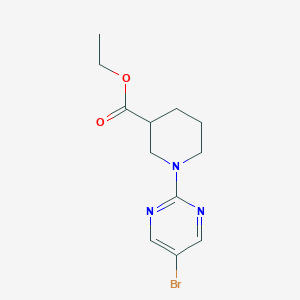
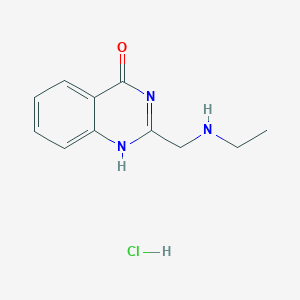
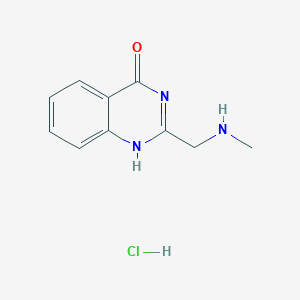
![2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride](/img/structure/B7818007.png)
